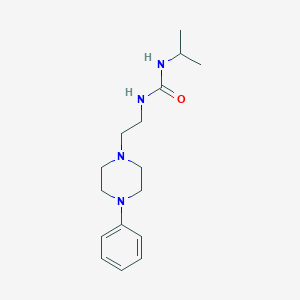
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea”, a method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, this compound has potential applications due to its structural similarity to piperazine derivatives, which are known for their therapeutic properties. For instance, piperazine rings are found in many pharmaceuticals that act as antihistamines, antipsychotics, and antidepressants . The urea moiety in the compound could be explored for its role in modulating biological activities, as urea derivatives are often used in medicinal chemistry for their protein-binding abilities.
Biology
Biologically, the compound could be used as a precursor for synthesizing more complex molecules that interact with biological systems. Its piperazine core could be functionalized to create ligands that target specific receptors or enzymes within cells. This could be particularly useful in studying neurotransmitter systems or in the development of new biochemical assays .
Chemistry
Chemically, “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea” can serve as a building block for the synthesis of a variety of heterocyclic compounds. Its reactive sites allow for further modifications, making it a valuable starting material for the synthesis of complex organic molecules. It could also be used in the study of reaction mechanisms and the development of new synthetic methodologies .
Pharmacology
In pharmacology, the compound’s structure suggests it could be involved in the modulation of pharmacokinetic and pharmacodynamic properties of drug molecules. The phenylpiperazine moiety is known to interact with various neurotransmitter systems, which could make it a candidate for the development of drugs targeting the central nervous system .
Neuroscience
Neuroscientific research could benefit from this compound as phenylpiperazine derivatives are known to have central nervous system activity. It could be used to study the effects of similar compounds on neural pathways and could help in the development of treatments for neurological disorders .
Materials Science
While not traditionally associated with materials science, organic molecules like “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea” could be used in the design of organic semiconductors or as part of molecular recognition processes in sensor technology. Its structural features might allow it to interact with other materials to create novel composites or coatings .
Zukünftige Richtungen
Given the limited information available on “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea”, future research could focus on its synthesis, characterization, and evaluation for potential biological activities. As similar compounds have shown promise as acetylcholinesterase inhibitors , this could be a potential area of exploration.
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including neurotransmission, immune response, and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to the active sites of the receptors, leading to changes in their conformation and activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in neurotransmission, immune response, and cellular signaling . The downstream effects of these interactions can lead to changes in cellular function and behavior.
Pharmacokinetics
The compound’s molecular weight (21431 Da) and structure suggest that it may have favorable bioavailability .
Result of Action
Based on the known effects of similar compounds, it may influence cellular function and behavior through its interactions with various receptors .
Eigenschaften
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-14(2)18-16(21)17-8-9-19-10-12-20(13-11-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDITGZFOZWLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)
![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)


![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)
![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)
![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)
![ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)